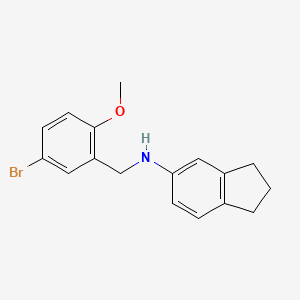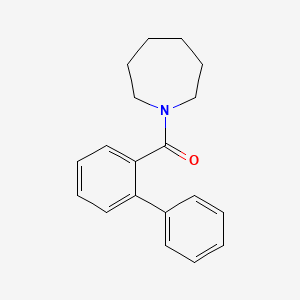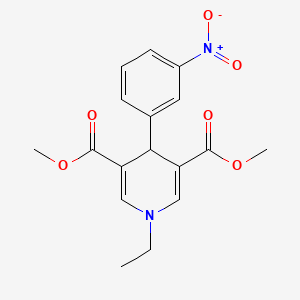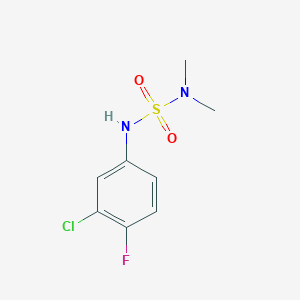
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BMK-1, is a chemical compound that belongs to the class of coumarin derivatives. BMK-1 has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to scavenge free radicals and to protect cells from oxidative stress. In addition, N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its potent anti-inflammatory and antioxidant activities, its ability to inhibit the activity of various enzymes and signaling pathways, and its potential applications in drug discovery and development. However, N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, including the development of new synthetic methods to improve the yield and purity of the compound, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in animal models and clinical trials. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles, and for the identification of new targets and pathways for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide and its potential applications in scientific research.
Conclusion
In conclusion, N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a promising compound for the development of new drugs for the treatment of various diseases, particularly in the field of biochemistry and pharmacology. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-inflammatory and antioxidant activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Future studies are needed to fully understand the potential applications of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in scientific research.
Synthesis Methods
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxyacetophenone with 3,4-methylenedioxyphenylacetic acid, followed by the formation of an amide bond with 3-amino-4-methoxybenzoic acid. The final product is obtained after a cyclization reaction with acetic anhydride. The synthesis method of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential applications in drug discovery and development, as it can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-22-14-4-2-3-10-7-12(18(21)25-16(10)14)17(20)19-11-5-6-13-15(8-11)24-9-23-13/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMMXLHBOUBPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)






![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)




![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)